CYCLOOCTENE

説明

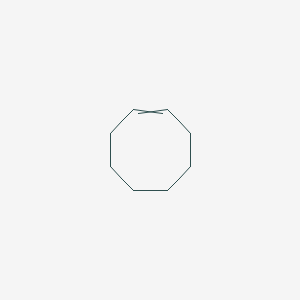

Structure

3D Structure

特性

IUPAC Name |

cyclooctene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYYVOIYTNXXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061310 | |

| Record name | Cyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-88-4 | |

| Record name | Cyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Relative Stability of cis- and trans-Cyclooctene for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relative stability of cis- and trans-cyclooctene (B1233481) isomers. It is intended for researchers, scientists, and professionals in drug development who utilize these strained alkenes, particularly in the field of bioorthogonal chemistry. This document details the thermodynamic properties, structural conformations, and experimental methodologies for the synthesis, separation, and characterization of these isomers. Quantitative data is presented in structured tables for clear comparison, and key experimental protocols are outlined. Furthermore, visualizations of molecular structures, energy profiles, and experimental workflows are provided using Graphviz to facilitate a deeper understanding of the core concepts.

Introduction

Cyclooctene (B146475), a cycloalkene with an eight-membered ring, can exist as two distinct geometric isomers: cis-cyclooctene and trans-cyclooctene. Unlike acyclic alkenes where the trans isomer is generally more stable due to reduced steric hindrance, in medium-sized rings like this compound, the cis isomer exhibits significantly greater stability.[1][2][3] This reversal in stability is a direct consequence of the substantial ring strain inherent in the trans configuration. The unique properties of trans-cyclooctene, particularly its high reactivity stemming from this strain, have made it a valuable tool in chemical biology and drug development, most notably in the context of bioorthogonal "click" chemistry.[4] This guide will delve into the fundamental principles governing the stability of these isomers, presenting key thermodynamic data and detailed experimental procedures.

Thermodynamic Stability and Structural Analysis

The stability of cis- and trans-cyclooctene can be quantitatively assessed through thermodynamic parameters such as the heat of hydrogenation and strain energy. The less stable isomer will release more heat upon hydrogenation to the common product, cyclooctane.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic data for cis- and trans-cyclooctene, highlighting the greater stability of the cis isomer.

| Parameter | cis-Cyclooctene | trans--Cyclooctene | Reference(s) |

| Heat of Hydrogenation (kcal/mol) | -24.3 | -34.5 | [5][6] |

| Strain Energy (kcal/mol) | 7.4 | 16.7 | [7] |

| Difference in Strain Energy (kcal/mol) | - | 9.3 | [7] |

| Heat of Isomerization (trans → cis) (kcal/mol) | - | -9.2 | [8] |

| Heat of Formation (kcal/mol) | -5.4 | +4.8 | [6] |

Conformational Analysis of trans-Cyclooctene

The significant strain in trans-cyclooctene forces the ring into non-planar conformations. Computational studies have identified two primary conformers: the "crown" and the "half-chair".[7][9] The crown conformation is the more stable of the two. The energy difference between these conformers is crucial as forcing the molecule into the higher-energy half-chair conformation, for instance through the fusion of another ring, can further increase its reactivity in bioorthogonal ligations.[9][10]

-

Crown Conformation: The most stable conformation where the carbon atoms are alternately above and below the plane of the ring.[7]

-

Half-Chair Conformation: This conformation is approximately 5.6-5.9 kcal/mol higher in energy than the crown conformation.[10]

Visualizing Structures and Energy Profiles

The following diagrams illustrate the structures of the this compound isomers and their relative energy levels.

Caption: Ball-and-stick models of cis- and trans-cyclooctene.

Caption: Relative energy levels based on heats of hydrogenation.

Experimental Protocols

This section provides detailed methodologies for the synthesis, separation, and characterization of cis- and trans-cyclooctene.

Synthesis of trans-Cyclooctene via Hofmann Elimination

This classical method yields a mixture of cis- and trans-cyclooctene, with the trans isomer being a significant component.[7]

Procedure:

-

Preparation of N,N,N-trimethylcyclooctylammonium hydroxide (B78521): N,N,N-trimethylcyclooctylammonium iodide is treated with silver oxide in water. The mixture is stirred, and the resulting silver iodide precipitate is removed by filtration.

-

Hofmann Elimination: The aqueous solution of N,N,N-trimethylcyclooctylammonium hydroxide is added dropwise to a heated flask under reduced pressure. The decomposition products, a mixture of cis- and trans-cyclooctenes and trimethylamine, are collected in cold traps.

-

Extraction: The collected distillate is combined and neutralized with hydrochloric acid. The this compound isomers are then extracted into an organic solvent such as n-pentane.[7]

-

Washing: The organic extract is washed with a sodium bicarbonate solution and then with water.

Synthesis of trans-Cyclooctene via Photochemical Isomerization

This method allows for the conversion of the more stable cis-cyclooctene to the trans isomer.[3]

Procedure:

-

Reaction Setup: A solution of cis-cyclooctene and a sensitizer (B1316253) (e.g., methyl benzoate) in a suitable solvent (e.g., n-hexane) is prepared in a quartz reaction vessel.[3]

-

Flow System: The solution is continuously pumped through a column packed with silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃).[2][11] The eluate from the column is returned to the reaction vessel.

-

Photoirradiation: The reaction vessel is irradiated with a UV lamp (typically at 254 nm). The cis isomer is converted to the trans isomer upon irradiation.

-

Selective Trapping: As the solution circulates through the column, the newly formed trans-cyclooctene is selectively complexed by the silver nitrate and retained on the column, while the unreacted cis-cyclooctene is returned to the photoreactor.[2][11]

-

Isolation: After the reaction is complete, the silver nitrate-impregnated silica gel is removed from the column. The trans-cyclooctene is liberated from the silver complex by treatment with aqueous ammonium (B1175870) hydroxide and then extracted with an organic solvent.[2]

Caption: Workflow for photochemical synthesis of trans-cyclooctene.

Separation of cis- and trans-Cyclooctene

The separation of the two isomers is effectively achieved by exploiting the ability of trans-cyclooctene to form a complex with silver nitrate.[7][12]

Procedure:

-

Extraction with Silver Nitrate: A solution containing a mixture of cis- and trans-cyclooctene in a non-polar solvent (e.g., pentane) is shaken with an aqueous solution of silver nitrate (typically 20%).[7]

-

Phase Separation: The trans-cyclooctene forms a water-soluble complex with silver nitrate and is extracted into the aqueous phase. The cis-cyclooctene remains in the organic phase. The two layers are separated.

-

Recovery of cis-Cyclooctene: The organic layer is washed and dried, and the solvent is removed to yield pure cis-cyclooctene.

-

Recovery of trans-Cyclooctene: The aqueous silver nitrate solution containing the trans-cyclooctene complex is treated with concentrated ammonium hydroxide.[7] This decomposes the complex, causing the trans-cyclooctene to separate as an oily layer, which can then be extracted with an organic solvent.

Characterization: NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. The chemical shifts of the vinylic protons and carbons are particularly diagnostic.

-

cis-Cyclooctene: The ¹H NMR spectrum typically shows the vinylic protons as a multiplet around δ 5.6 ppm.

-

trans-Cyclooctene: Due to the twisted nature of the double bond, the vinylic protons in the ¹H NMR spectrum of trans-cyclooctene are shifted and appear at different chemical shifts from the cis isomer.

Applications in Drug Development and Bioorthogonal Chemistry

The high strain energy of trans-cyclooctene makes it an exceptionally reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.[4] This "click" reaction is characterized by its rapid kinetics and high specificity, allowing it to proceed in complex biological environments without interfering with native biochemical processes. This has led to the widespread use of trans-cyclooctene derivatives in:

-

In vivo imaging: Radiolabeled trans-cyclooctene derivatives can be used for pre-targeted imaging in positron emission tomography (PET).[13]

-

Drug delivery: Attaching drugs to biomolecules via trans-cyclooctene-tetrazine ligation.

-

Cellular labeling: Site-specific labeling of proteins and other biomolecules in living cells.[9]

The stability of trans-cyclooctene derivatives is a critical consideration for these applications. While highly reactive, some derivatives can be prone to isomerization back to the unreactive cis form, particularly in the presence of thiols or certain metal ions.[5][14] Research efforts have focused on developing more stable yet highly reactive trans-cyclooctene analogs, such as conformationally strained derivatives.[9][15]

Conclusion

The significant difference in stability between cis- and trans-cyclooctene is a fascinating consequence of ring strain. While cis-cyclooctene is the thermodynamically favored isomer, the high strain energy of trans-cyclooctene has been harnessed to make it a powerful tool in chemical biology and drug development. A thorough understanding of the thermodynamic properties and reactivity of these isomers, as well as the experimental methods for their synthesis and handling, is essential for their effective application in these fields. This guide provides a foundational resource for researchers and professionals working with these versatile molecules.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photo isomerization of cis‐this compound to trans‐this compound: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PS6 [ursula.chem.yale.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lirias.kuleuven.be [lirias.kuleuven.be]

- 11. A photochemical synthesis of functionalized trans-cyclooctenes driven by metal complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 13. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scite.ai [scite.ai]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Geometry and Ring Strain of Cyclooctene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctene (B146475) (C₈H₁₄) stands as a notable cycloalkene due to its unique structural properties and the significant impact of its isomeric and conformational variations on reactivity. As the smallest cycloalkene that can stably exist as both cis and trans stereoisomers, it serves as a valuable model system for understanding the interplay between molecular geometry and ring strain in medium-sized rings. This technical guide provides a comprehensive analysis of the molecular geometry of cis- and trans-cyclooctene (B1233481), delves into the concept and quantification of their ring strain, and details the experimental and computational methodologies employed in their study.

Molecular Geometry of this compound Isomers

The eight-membered ring of this compound possesses significant conformational flexibility, leading to a complex potential energy surface with multiple minima for both its cis and trans isomers.

cis-Cyclooctene

Computational studies have revealed a complex conformational landscape for cis-cyclooctene, with as many as 16 stable conformers identified.[1][2] The most stable of these conformers are often described as variations of boat-chair, twist-chair, and boat-boat forms. One of the most stable conformations features four of the carbon atoms residing in a single plane.[2] A detailed computational study identified four primary low-energy conformations, denoted as A, B, C, and D, with their relative stabilities determined through various levels of theory.

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Four carbon atoms in a plane (C-C=C-C) | 0.00 |

| B | Five carbon atoms in a plane (C-C=C-C-C) | 0.75 |

| C | Similar to A with different dihedral angles | 1.50 |

| D | Five carbon atoms in a plane (C-C=C-C-C) | 1.00 |

Table 1: Relative energies of the four most stable conformers of cis-cyclooctene, calculated at the G2M//DFT level of theory.

Due to the lack of readily available comprehensive tables of bond angles and dihedral angles for all major conformers in the searched literature, a detailed comparative table is not provided. However, the complexity of its conformational space is a key feature of cis-cyclooctene.

trans-Cyclooctene

trans-Cyclooctene is the smallest cycloalkene where the trans isomer is stable enough to be isolated at room temperature.[3] Its geometry is heavily influenced by the strain of accommodating the trans double bond within the eight-membered ring. The two primary conformations are the "crown" and the "half-chair".

The crown conformation is the more stable of the two, with the carbon atoms arranged alternately above and below the approximate plane of the ring, similar to the chair conformation of cyclohexane.[1][3] The half-chair conformation is calculated to be approximately 5.6 to 6.0 kcal/mol higher in energy.[1][4]

A gas-phase electron diffraction study of trans-cyclooctene determined its structure to be a "twist" conformation, which closely corresponds to the computationally predicted crown conformation. The key geometrical parameters from this study are summarized below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=C | 1.332 |

| C-C | 1.549 |

| C-H | 1.110 |

| Bond Angles (°) | |

| C=C-C | 121.9 |

| C-C-C (average) | ~114 |

| Selected Dihedral Angles (°) | |

| C-C=C-C | -136.0 |

| C=C-C-C | -91.1 |

| C-C-C-C | 54.2, -82.8, 111.8 |

Table 2: Selected experimental geometric parameters for the twist (crown) conformation of trans-cyclooctene determined by gas-phase electron diffraction.

Ring Strain in this compound

Ring strain is a form of potential energy that arises from deviations from ideal bond angles, bond lengths, and conformations within a cyclic molecule. In this compound, the primary contributors to ring strain are angle strain and transannular strain (steric interactions across the ring).

The cis isomer of this compound is significantly more stable than the trans isomer.[1][5] This is in contrast to acyclic alkenes where the trans isomer is generally more stable. The high ring strain in trans-cyclooctene is a direct consequence of the difficulty in bridging the trans double bond with a relatively short chain of six methylene (B1212753) groups. This forces the ring into a highly distorted and strained conformation.

| Isomer | Strain Energy (kcal/mol) |

| cis-Cyclooctene | 7.4 |

| trans-Cyclooctene | 16.7 |

Table 3: Comparison of the ring strain energies of cis- and trans-cyclooctene.[1]

The higher ring strain of trans-cyclooctene leads to enhanced reactivity compared to its cis counterpart.[6]

Mandatory Visualizations

References

- 1. trans-Cyclooctene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

Synthesis of Functionalized Cyclooctene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of functionalized cyclooctene (B146475) derivatives, a critical structural motif in medicinal chemistry and materials science. The inherent conformational flexibility and the synthetic challenges associated with the formation of eight-membered rings have spurred the development of innovative and efficient synthetic strategies. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and widely adopted strategy for the synthesis of unsaturated rings, including functionalized cyclooctenes.[1][2] This method involves the intramolecular metathesis of a diene precursor, catalyzed by transition metal complexes, most notably ruthenium-based catalysts developed by Grubbs and Schrock.[3] The reaction is favored due to its tolerance of a wide range of functional groups and its efficiency in forming medium-sized rings, which were historically challenging to access.[1][4]

Key Catalysts and General Mechanism

The most commonly employed catalysts are the first, second, and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts.[3][5] The general mechanism proceeds through a [2+2] cycloaddition between the metal alkylidene and one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition releases ethene and generates a new metal alkylidene, which then reacts intramolecularly with the second alkene to form another metallacyclobutane. The final retro-[2+2] cycloaddition releases the this compound product and regenerates the metal alkylidene catalyst, which continues the catalytic cycle.[2]

Quantitative Data for RCM Reactions

The efficiency of RCM is influenced by factors such as the choice of catalyst, solvent, temperature, and substrate concentration. The following table summarizes representative quantitative data for the synthesis of this compound derivatives via RCM.

| Diene Substrate | Catalyst (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,9-decadiene (B157367) | Grubbs I (5) | Dichloromethane (B109758) | 0.05 | 45 | 12 | 82 | [5] |

| Diethyl diallylmalonate | Grubbs II (5) | Dichloromethane | 0.1 | 25 | 2 | >95 | [5] |

| 1,6-octadiene | Grubbs I (0.5) | Dichloromethane | 0.1 | 25 | 0.5 | >98 | [6] |

| 1,6-octadiene | Grubbs II (0.1) | Toluene | 0.5 | 60 | 1 | 97 | [6] |

Experimental Protocol: RCM of 1,9-Decadiene

This protocol describes a general procedure for the synthesis of this compound from 1,9-decadiene using a first-generation Grubbs catalyst.

Materials:

-

1,9-decadiene

-

Grubbs Catalyst®, 1st Generation

-

Anhydrous and degassed dichloromethane (DCM)

-

Standard Schlenk line glassware

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add 1,9-decadiene (1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Dissolve the diene in anhydrous and degassed DCM (20 mL) to achieve a concentration of 0.05 M.

-

Add the first-generation Grubbs catalyst (0.05 mmol, 5 mol%) to the solution.

-

Heat the reaction mixture to 45 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

Diels-Alder and other Cycloaddition Reactions

Cycloaddition reactions provide a powerful and atom-economical approach to constructing cyclic systems, including the eight-membered ring of this compound derivatives. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings, and its principles can be extended to higher-order cycloadditions for accessing larger ring systems.[7]

[6+2] Cycloaddition Reactions

Transition metal-catalyzed [6+2] cycloadditions are particularly effective for the synthesis of eight-membered rings.[8] These reactions typically involve the combination of a six-π-electron system (e.g., a cycloheptatriene (B165957) or a vinylcyclobutane) with a two-π-electron system (an alkene or alkyne).[4][9] Rhodium catalysts are often employed to facilitate these transformations.[8]

Experimental Protocol: Rhodium-Catalyzed [6+2] Cycloaddition

The following is a generalized protocol for the intramolecular [6+2] cycloaddition of an alkene-tethered vinylcyclobutanone.

Materials:

-

Alkene-tethered vinylcyclobutanone substrate

-

[Rh(CO)2Cl]2 catalyst

-

Anhydrous and degassed 1,2-dichloroethane (B1671644) (DCE)

-

Standard Schlenk line glassware

-

Magnetic stirrer

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, dissolve the alkene-tethered vinylcyclobutanone (1.0 equiv) in anhydrous and degassed DCE.

-

Add the [Rh(CO)2Cl]2 catalyst (0.05 equiv) to the solution.

-

Heat the reaction mixture to 80 °C and stir for the time required for the consumption of the starting material (monitor by TLC or GC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the cis-fused cyclooctenone.

Synthesis and Application of trans-Cyclooctenes in Bioorthogonal Chemistry

trans-Cyclooctenes are highly strained and reactive molecules that have found significant application in bioorthogonal chemistry.[10][11] Their high ring strain allows them to undergo rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, even within complex biological systems.[11][12] This "click" reaction is exceptionally fast and produces a stable conjugate with the release of dinitrogen gas.

Synthesis of trans-Cyclooctenes

The synthesis of trans-cyclooctenes is often achieved through the photoisomerization of the more stable cis-isomers.[13] Flow photochemistry has proven to be a particularly effective method for preparing preparative quantities of trans-cyclooctene (B1233481) derivatives.[13]

Experimental Protocol: Flow Photoisomerization of cis-Cyclooctenol

This protocol outlines a general procedure for the synthesis of trans-cyclooctenol.

Materials:

-

cis-Cyclooct-4-enol

-

Acetone (B3395972) (sensitizer)

-

Anhydrous hexane

-

Photochemical flow reactor equipped with a UV lamp

-

Peristaltic pump

Procedure:

-

Prepare a solution of cis-cyclooct-4-enol in a mixture of acetone and hexane.

-

Degas the solution by bubbling with an inert gas.

-

Using a peristaltic pump, flow the solution through the photochemical reactor at a controlled rate.

-

Irradiate the solution with a UV lamp (e.g., 254 nm) as it flows through the reactor.

-

Collect the product mixture containing both cis- and trans-isomers.

-

The trans-isomer can be selectively complexed with silver nitrate (B79036) and then released by the addition of ammonia (B1221849) to achieve separation from the cis-isomer.

-

Purify the trans-cyclooctenol by column chromatography.

Bioorthogonal Labeling Workflow

The IEDDA reaction between a trans-cyclooctene (TCO)-functionalized molecule and a tetrazine-bearing probe is a cornerstone of bioorthogonal labeling. This workflow has applications in live-cell imaging, drug delivery, and diagnostics.[10]

Conclusion

The synthesis of functionalized this compound derivatives is a dynamic and evolving field of organic chemistry. Methodologies such as Ring-Closing Metathesis and various cycloaddition reactions have provided robust and versatile routes to these valuable eight-membered ring systems. The unique reactivity of trans-cyclooctenes has further propelled their importance in the realm of bioorthogonal chemistry, opening new avenues for drug development, diagnostics, and fundamental biological research. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and researchers working to harness the potential of these fascinating molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Ring Closing Metathesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 8. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02839K [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Cyclooctene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize and differentiate the isomers of cyclooctene (B146475). This compound is the smallest cycloalkene that can exist as stable cis and trans stereoisomers, with the highly strained trans-cyclooctene (B1233481) being of significant interest in bioorthogonal chemistry and drug development due to its high reactivity.[1] Accurate structural confirmation and purity assessment are critical, and spectroscopic methods provide the definitive data required for these tasks. This document details the key distinguishing features in Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and UV-Visible spectroscopy and provides standardized protocols for these analyses.

Spectroscopic Data Summary

The primary isomers of interest are (Z)-cyclooctene (cis-cyclooctene) and (E)-cyclooctene (trans-cyclooctene). The significant ring strain in the trans isomer leads to notable differences in its spectroscopic signature compared to the more stable cis form.[1] The following tables summarize the key quantitative data for the spectroscopic characterization of these two isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Parameter | cis-Cyclooctene | trans-Cyclooctene | Key Distinguishing Feature |

| Vinylic Protons (C=C-H) | δ ≈ 5.68 ppm (m) | δ ≈ 5.55 ppm (m) | The chemical shift is subtly different, but the coupling pattern is key. |

| Allylic Protons (C=C-C H₂) | δ ≈ 2.28 ppm (m) | δ ≈ 2.1 - 2.4 ppm (m) | Broad, overlapping multiplets for both isomers. |

| Aliphatic Protons (-CH₂-) | δ ≈ 1.53 ppm (m) | δ ≈ 1.2 - 1.9 ppm (m) | Broad, overlapping multiplets for both isomers. |

| Coupling Constant (³J_HH_) | ~11 Hz | ~16 Hz | The vicinal coupling constant for trans-protons is significantly larger than for cis-protons, a definitive feature for stereoisomer assignment.[2][3] |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Carbon Environment | cis-Cyclooctene[4] | trans-Cyclooctene | Key Distinguishing Feature |

| Vinylic Carbon (=C) | δ ≈ 130.1 ppm | δ ≈ 133.8 ppm | The strained double bond in the trans isomer causes a downfield shift of the vinylic carbons. |

| Aliphatic Carbons (-C-) | δ ≈ 29.5, 26.8, 25.8 ppm | δ ≈ 34.5, 32.3, 25.8 ppm | The different ring conformations lead to distinct chemical shifts for the aliphatic carbons. |

Table 3: Vibrational Spectroscopy Data (cm⁻¹)

| Vibrational Mode | cis-Cyclooctene | trans-Cyclooctene | Key Distinguishing Feature |

| =C-H Stretch (IR, Raman) | ~3020 cm⁻¹ | ~3015 cm⁻¹ | Appears above 3000 cm⁻¹ for both, typical for sp² C-H bonds. |

| C=C Stretch (IR, Raman) | ~1648 cm⁻¹ (IR) | ~1638 cm⁻¹ (IR) | The C=C stretch is a reliable feature in both IR and Raman spectra.[5] |

| =C-H Bend (Out-of-Plane) | ~720 cm⁻¹ (IR) | ~970 cm⁻¹ (IR) | The out-of-plane C-H bending vibration is a highly diagnostic IR band that clearly differentiates the cis and trans isomers. |

Table 4: UV-Visible Spectroscopic Data

| Transition | cis- & trans-Cyclooctene | Remarks |

| π → π * | λ_max_ < 200 nm | As non-conjugated alkenes, the primary electronic transition requires high energy and occurs in the far-UV region, which is outside the range of standard spectrophotometers.[6] |

| Forbidden Transitions | Weak or no absorption > 220 nm | Any weak absorbance observed at higher wavelengths is generally attributable to impurities or very low-intensity forbidden transitions. |

Experimental Workflow: Synthesis and Separation of trans-Cyclooctene

The synthesis of trans-cyclooctene is commonly achieved through the photochemical isomerization of the more stable cis isomer. Because the reaction is an equilibrium, the trans product must be selectively removed to drive the reaction to completion. This is accomplished by flowing the reaction mixture through a column containing silica-impregnated silver nitrate (B79036) (AgNO₃), which selectively complexes with the strained trans alkene.[7][8]

Caption: Flowchart of the photochemical isomerization of cis-cyclooctene and separation of the trans-isomer.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid this compound isomers. Instrument parameters should be optimized for the specific spectrometer being used.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

This protocol outlines the standard procedure for preparing and analyzing a liquid this compound sample by NMR.

A. Sample Preparation:

-

Solvent Selection : Choose a deuterated solvent that the sample is soluble in, typically chloroform-d (B32938) (CDCl₃) for cyclooctenes.

-

Sample Concentration : Prepare a solution by adding ~10-20 mg of the this compound isomer to ~0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap and Label : Securely cap the NMR tube and label it clearly.

B. Data Acquisition:

-

Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Locking and Shimming : The instrument will lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition :

-

Tune and match the probe for the ¹H frequency.

-

Set standard acquisition parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Tune and match the probe for the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans as needed for adequate signal, due to the low natural abundance of ¹³C.

-

-

Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate ¹H signals and pick peaks for both spectra to determine chemical shifts.

Protocol 2: Infrared (IR) Spectroscopy

This protocol describes the analysis of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquids.

A. Sample Preparation & Analysis:

-

Clean ATR Crystal : Before use, ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it gently with a soft tissue soaked in a volatile solvent like isopropanol (B130326) or acetone (B3395972) and allow it to dry completely.

-

Acquire Background Spectrum : With the clean, dry crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Apply Sample : Place a single drop of the liquid this compound isomer directly onto the center of the ATR crystal.

-

Acquire Sample Spectrum : Collect the spectrum of the sample. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean Up : After analysis, thoroughly clean the ATR crystal using a solvent-soaked tissue to remove all traces of the sample.

Protocol 3: UV-Visible Spectroscopy

This protocol is for determining the UV-Vis absorption spectrum of a this compound isomer.

A. Sample Preparation:

-

Solvent Selection : Choose a UV-transparent solvent. Spectroscopic grade hexane (B92381) or ethanol (B145695) are suitable choices as they are transparent well below 220 nm.

-

Prepare a Dilute Solution : Prepare a dilute solution of the this compound isomer in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.0 AU.

-

Prepare a Blank : Fill a quartz cuvette with the pure solvent to be used as a reference blank.

B. Data Acquisition:

-

Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Set Parameters : Set the desired wavelength range for the scan (e.g., 190 nm to 400 nm).

-

Baseline Correction : Place the blank cuvette in the sample holder and run a baseline correction (autozero) to subtract the absorbance of the solvent and cuvette.

-

Measure Sample : Replace the blank cuvette with the cuvette containing the sample solution.

-

Acquire Spectrum : Run the scan to obtain the absorption spectrum of the sample. Identify the wavelength of maximum absorbance (λ_max_), if any, within the scanned range.

Conclusion

The differentiation of cis- and trans-cyclooctene is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR provides a definitive distinction through the vicinal coupling constant of the vinylic protons. ¹³C NMR shows characteristic shifts for the vinylic carbons due to the high ring strain in the trans isomer. Finally, vibrational spectroscopy, particularly IR, offers a clear diagnostic tool with a significant difference in the frequency of the out-of-plane C-H bending mode for each isomer. Together, these methods provide a comprehensive and robust characterization essential for research and development involving these important cycloalkenes.

References

- 1. trans-Cyclooctene - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photo isomerization of cis‐this compound to trans‐this compound: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Landscape of Cyclooctene Conformers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctene (B146475), a notable eight-membered cycloalkene, presents a complex conformational landscape that significantly influences its reactivity and physicochemical properties. Understanding the thermodynamic stability of its various conformers is crucial for applications in organic synthesis, materials science, and drug development. This technical guide provides an in-depth analysis of the thermodynamic properties of (Z)-cyclooctene conformers, summarizing key quantitative data from computational studies. Detailed computational methodologies are presented, and the conformational interconversion pathways are visualized to offer a comprehensive overview for researchers and professionals in the field.

Introduction

The conformational flexibility of cyclic molecules is a fundamental concept in stereochemistry, with profound implications for their biological activity and chemical behavior. This compound is particularly interesting as it is the smallest cycloalkene that can stably exist as both cis (Z) and trans (E) isomers.[1] The more common and stable (Z)-cyclooctene can adopt a variety of non-planar conformations to minimize ring strain, which is a combination of angle strain, torsional strain, and transannular interactions.[2]

Computational chemistry has emerged as a powerful tool to explore the potential energy surface of flexible molecules like this compound, allowing for the identification of stable conformers and the transition states that connect them.[3] This guide focuses on the thermodynamic properties of the most stable conformers of (Z)-cyclooctene, providing a quantitative basis for understanding its conformational preferences.

Conformational Landscape of (Z)-Cyclooctene

Computational studies have identified four primary energy minima on the potential energy surface of (Z)-cyclooctene.[3] These conformers are chiral and, considering their enantiomers and ring-inversion isomers, a total of 16 distinct conformers exist.[3][4] The four basic conformations are denoted as A, B, C, and D.[3]

-

Conformer A: This is the most stable conformation and possesses a structure where four carbon atoms (C−C=C−C) are nearly planar, with the other four carbons positioned above this plane.[3]

-

Conformer B and D: These conformations have five carbon atoms in a rough plane (C−C=C−C−C).[3]

-

Conformer C: Similar to A, but with different dihedral angles.[3]

It is a noteworthy finding from computational analyses that the highly symmetric boat and chair forms, often considered for cycloalkanes, are not stable minima for (Z)-cyclooctene but rather represent transition states for racemization processes.[3]

Thermodynamic Data of (Z)-Cyclooctene Conformers

The relative stabilities of the four main conformers have been determined through high-level quantum chemical calculations. The following tables summarize the relative energies and populations of these conformers at room temperature (298 K).

Table 1: Relative Energies of (Z)-Cyclooctene Conformers

| Conformer | DFTa (kcal mol−1) | CCSD(T)b (kcal mol−1) | G2Mc (kcal mol−1) |

| A | 0.0 | 0.0 | 0.0 |

| B | 2.0 | 2.1 | 2.1 |

| C | 5.7 | 6.5 | 6.4 |

| D | 3.0 | 4.0 | 4.0 |

Data sourced from Neuenschwander and Hermans (2011).[3] aB3LYP/6-311++G(df,pd)//B3LYP/6-31G(d,p) level of theory. bCCSD(T)/6-31G(d,p)//B3LYP/6-31G(d,p) level of theory. cG2M level of theory.

Table 2: Partition Functions and Population of (Z)-Cyclooctene Conformers at 298 K

| Conformer | Total Partition Function (Qtot) (m−3) | Populationd (%) |

| A | 4.49 × 10^40 | 96.0 |

| B | 6.73 × 10^40 | 3.8 |

| C | 2.52 × 10^41 | 0.01 |

| D | 8.71 × 10^40 | 0.23 |

Data sourced from Neuenschwander and Hermans (2011).[3] dValues are based on the G2M relative energies.

These data clearly indicate that at room temperature, the conformational equilibrium of (Z)-cyclooctene is heavily dominated by conformer A. The evaluation of microcanonical partition functions allows for the quantification of entropy contributions, which, along with the relative energies, determines the equilibrium composition at different temperatures.[3][4]

Conformational Interconversion Pathways

The different conformers of (Z)-cyclooctene can interconvert through internal C-C bond rotations. The potential energy surface reveals the pathways and energy barriers for these transformations. The most stable conformer, A, can convert to conformers B, C, and D.[3]

Furthermore, racemization (e.g., A to its enantiomer A) and ring-inversion processes lead to a complex network of interconversions. The racemization of A to A preferentially occurs via the interconversion of C to C*.[3] The boat and chair forms act as transition states in these pathways.[3]

The following diagram illustrates the key racemization and ring-inversion pathways, highlighting the role of boat and chair transition states.

Computational Protocols

The thermodynamic data presented in this guide are derived from computational chemistry studies. The following outlines the key methodologies employed in the foundational research by Neuenschwander and Hermans (2011).[3]

Geometry Optimization

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-31G(d,p)

-

Software: Gaussian 09

-

Procedure: The geometries of the different this compound conformers were optimized to find the energy minima on the potential energy surface. The reported relative energies of the stationary points include the zero-point energy (ZPE) contribution calculated at the B3LYP/6-31G(d,p) level.[3]

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP/6-31G(d,p) optimized geometries using more advanced levels of theory:

-

DFT: B3LYP/6-311++G(df,pd)

-

Coupled Cluster: CCSD(T)/6-31G(d,p)

-

Gaussian-2 Model Chemistry (G2M): This composite method provides a high-accuracy energy computed as: E[G2M] = E[CCSD(T)/6-31G(d,p)] + {E[MP2/6-311++G(df,pd)] − E[MP2/6-31G(d,p)]} + ZPE[B3LYP/6-31G(d,p)][3]

Transition State Search and Analysis

-

Procedure: Transition states connecting the different conformers were located.

-

Analysis: Intrinsic Reaction Coordinate (IRC) analyses were performed to confirm that the located transition states connect the intended reactant and product conformers.[3]

Thermodynamic Property Calculation

-

Method: Statistical thermodynamics based on the rigid rotor and harmonic oscillator approximations.

-

Procedure: Microcanonical partition functions (translational, rotational, and vibrational) were evaluated to quantify entropy contributions. The equilibrium constants for the isomerization between conformers were then computed using the van't Hoff equation, allowing for the determination of the equilibrium composition at different temperatures.[3]

Conclusion

The thermodynamic properties of this compound conformers are dictated by a complex interplay of steric and electronic factors. Computational studies have provided a detailed picture of the conformational landscape of (Z)-cyclooctene, revealing a strong preference for a single conformation (A) at ambient temperatures. The quantitative data on relative energies and populations, along with the elucidation of interconversion pathways, offer a valuable resource for researchers in chemistry and drug development. This understanding is critical for predicting the reactivity of this compound and for the rational design of molecules incorporating this versatile cyclic scaffold. The provided computational protocols serve as a reference for conducting similar conformational analyses on other flexible molecular systems.

References

historical overview of cyclooctene discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Cyclooctene (B146475)

A Historical Overview of this compound

The exploration of medium-sized carbon rings has been a significant area of research in organic chemistry. This compound, an eight-membered cycloalkene, holds a notable position due to its existence as stable cis and trans isomers. The journey of its discovery and the development of its synthetic routes reflect the advancements in synthetic organic chemistry over the past century.

Early Investigations and the First Syntheses

The late 19th and early 20th centuries saw pioneering work on cyclic compounds, with Richard Willstätter's synthesis of cyclooctatetraene (B1213319) in 1905 being a landmark achievement in the field. While not this compound, this work laid the groundwork for the synthesis of other eight-membered rings.

The first synthesis of trans-cyclooctene (B1233481) on a preparatory scale was accomplished by Arthur C. Cope. This method involved the Hofmann elimination of N,N,N-trimethylcyclooctylammonium iodide, which yielded a mixture of cis and trans isomers. The trans isomer was selectively isolated by forming a complex with silver nitrate.

The dimerization of butadiene, catalyzed by nickel(0) complexes, emerged as a major route to cyclooctane (B165968) derivatives, including 1,5-cyclooctadiene (B75094) (COD). This diene can then be hydrogenated to yield cyclooctane or used as a precursor for other this compound derivatives.

Modern Synthetic Methodologies

The advent of new catalytic systems has revolutionized the synthesis of this compound and its derivatives.

Ziegler-Natta Catalysis: Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are highly effective for the polymerization of α-olefins and some dienes like butadiene. These catalysts can be used to dimerize butadiene to form 1,5-cyclooctadiene, a precursor to this compound. The use of Ziegler-Natta catalysts allows for control over the stereochemistry of the resulting polymers.

Ring-Closing Metathesis (RCM): Ring-closing metathesis has become a powerful tool for the synthesis of unsaturated rings, including cyclooctenes. This method utilizes catalysts, such as those developed by Grubbs and Schrock, to facilitate the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. RCM is valued for its functional group tolerance and its ability to form rings of various sizes. However, the formation of medium-sized rings like this compound can sometimes be challenging.

Photochemical Isomerization: The direct conversion of the more stable cis-cyclooctene to the trans-isomer can be achieved through photochemical isomerization. This method, pioneered by Inoue, often involves singlet sensitization. To drive the equilibrium towards the less stable trans form, the reaction can be coupled with the in-situ complexation of the trans-cyclooctene with silver ions.

Quantitative Data on this compound Synthesis

| Synthesis Method | Reactants/Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (cis:trans) | Reference |

| Hofmann Elimination | N,N,N-trimethylcyclooctylammonium iodide | Silver oxide, Heat | Water | 110-125 | 40-46 | Mixture | |

| Dimerization of Butadiene | Butadiene | Nickel(0) complexes (e.g., nickel bis(cyclooctadiene)) | - | - | High | Forms 1,5-cyclooctadiene | |

| Ring-Closing Metathesis | Various dienes | 2nd Generation Grubbs Catalyst | Dichloromethane | Reflux | 19-88 | - | |

| Photochemical Isomerization | cis-cyclooctene | Methyl benzoate (B1203000) (sensitizer), AgNO₃/SiO₂ | Hexanes/Et₂O (1:1) | - | ~58 | Predominantly trans |

Experimental Protocols

Synthesis of trans-Cyclooctene via Hofmann Elimination

This protocol is based on the method developed by Arthur C. Cope.

Step A: Synthesis of N,N,N-Trimethylcyclooctylammonium Iodide

-

Dissolve N,N-dimethylcyclooctylamine in methanol.

-

Add iodomethane (B122720) dropwise to the solution while maintaining the temperature at approximately 25°C with intermittent cooling.

-

Stir the mixture for several hours at 25°C.

-

Remove the solvent under reduced pressure.

-

Triturate the solid product with diethyl ether, filter, and wash with diethyl ether to obtain the white solid N,N,N-trimethylcyclooctylammonium iodide.

Step B: Formation of N,N,N-Trimethylcyclooctylammonium Hydroxide (B78521)

-

Prepare a suspension of N,N,N-trimethylcyclooctylammonium iodide and silver oxide in distilled water.

-

Stir the suspension at room temperature for several hours.

-

Filter the mixture and wash the filter cake with distilled water.

-

Reduce the volume of the filtrate under reduced pressure to obtain a viscous solution of the hydroxide.

Step C: Decomposition to trans-Cyclooctene

-

Set up a distillation apparatus with a dropping funnel and cold traps.

-

Heat the reaction flask to 110-125°C under a nitrogen sweep and reduced pressure.

-

Add the hydroxide solution dropwise to the heated flask.

-

Collect the distillate in the cold traps. The distillate will contain a mixture of cis- and trans-cyclooctene.

-

Isolate the trans-cyclooctene by complexation with aqueous silver nitrate, followed by liberation with ammonium (B1175870) hydroxide.

Synthesis of trans-Cyclooctene via Photochemical Isomerization

This protocol utilizes a flow chemistry setup for efficient isomerization.

-

Prepare a column packed with silica (B1680970) gel and topped with AgNO₃-impregnated silica gel.

-

Set up a closed-loop flow system where a solution can be pumped from a reservoir, through the column, and back to the reservoir.

-

Fill the reservoir with a solution of cis-cyclooctene and a sensitizer (B1316253) (e.g., methyl benzoate) in a suitable solvent (e.g., a mixture of ethers and hexanes).

-

Irradiate the reservoir with a UV lamp while continuously pumping the solution through the AgNO₃/silica gel column. The trans-cyclooctene will be selectively retained on the column.

-

After the consumption of the cis-isomer (monitored by GC), stop the reaction.

-

Remove the AgNO₃/silica gel from the column and stir it with aqueous ammonium hydroxide to release the trans-cyclooctene from the silver complex.

-

Extract the aqueous layer with an organic solvent (e.g., pentane) and dry the organic layer to obtain the product.

Synthesis of this compound Derivatives via Ring-Closing Metathesis (RCM)

This is a general procedure for RCM to form cyclooctenes.

-

Dissolve the starting diene in a dry, degassed solvent (e.g., dichloromethane) to a low concentration (e.g., 1 mM) in a flask equipped with a reflux condenser under an inert atmosphere.

-

Add a solution of a metathesis catalyst (e.g., 2nd generation Grubbs catalyst, 10 mol %) in the same solvent.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a suitable reagent (e.g., ethyl vinyl ether).

-

Concentrate the mixture under reduced pressure and purify the residue by column chromatography to isolate the this compound product.

Visualizations

Quantum Mechanical Insights into the Conformational Landscape of Cyclooctene

A Technical Guide for Researchers in Drug Development and Molecular Sciences

This technical guide provides an in-depth analysis of the conformational preferences of cyclooctene (B146475), a fundamental eight-membered cycloalkene, elucidated through quantum mechanical calculations. Understanding the three-dimensional structure of such cyclic motifs is paramount in medicinal chemistry and materials science, as conformational changes can profoundly influence molecular recognition, reactivity, and biological activity. This document summarizes key computational findings, details the methodologies employed, and presents visualizations of the conformational relationships to aid in the rational design of novel therapeutics and functional materials.

Introduction to the Conformational Complexity of this compound

This compound, with the chemical formula C₈H₁₄, is a notable cycloalkene as it is the smallest that can stably exist as both cis (Z) and trans (E) stereoisomers.[1] The eight-membered ring imparts significant conformational flexibility, leading to a complex potential energy surface with multiple local minima corresponding to different spatial arrangements of the atoms. These conformers can exhibit distinct energies, geometries, and chemical properties, making a thorough understanding of their relative stabilities and interconversion pathways essential for predicting and controlling their behavior in chemical and biological systems.

Quantum mechanical calculations, particularly Density Functional Theory (T) and coupled-cluster methods, have proven to be invaluable tools for exploring the conformational landscape of molecules like this compound, providing detailed insights that can be challenging to obtain experimentally.

Conformational Analysis of (Z)-Cyclooctene

Computational studies have been instrumental in characterizing the complex potential energy surface of (Z)-cyclooctene. A pivotal study by Neuenschwander and Hermans computationally explored the conformational space of (Z)-cyclooctene and identified four distinct, chiral energy minima, designated as A, B, C, and D.[2] Each of these conformers exists as a pair of enantiomers, and considering ring-inversion processes, a total of 16 conformers are possible.[2]

The relative energies of these conformers have been calculated at various levels of theory, providing a clear picture of their thermodynamic stabilities.

Table 1: Relative Energies of (Z)-Cyclooctene Conformers (kcal/mol) [2]

| Conformer | B3LYP/6-311++G(df,pd)// B3LYP/6-31G(d,p) | CCSD(T)/6-31G(d,p)// B3LYP/6-31G(d,p) | G2M//B3LYP/6-31G(d,p) |

| A | 0.00 | 0.00 | 0.00 |

| B | 1.15 | 1.25 | 1.21 |

| C | 2.54 | 2.68 | 2.61 |

| D | 1.89 | 2.01 | 1.95 |

All energies are ZPE-corrected and relative to the most stable conformer, A.

The most stable conformation, A, possesses a structure where four carbon atoms of the C-C=C-C moiety are planar, with the remaining four carbon atoms situated above this plane.[2] Conformations B and D feature five carbon atoms in a plane (C-C=C-C-C), while conformation C is similar to A but with different dihedral angles.[2] The energetic ordering of these conformers is consistently predicted to be A < B < D < C across different high-level computational methods.[2]

Geometric Parameters of (Z)-Cyclooctene Conformers

The precise geometric parameters, including key bond lengths and dihedral angles, define the unique three-dimensional shape of each conformer. These parameters are critical for understanding the steric and electronic properties of the different conformations. The following tables summarize the key geometric features of the four primary conformers of (Z)-cyclooctene, as determined by quantum mechanical calculations.

Table 2: Selected Bond Lengths of (Z)-Cyclooctene Conformers (Å)

| Bond | Conformer A | Conformer B | Conformer C | Conformer D |

| C1=C2 | 1.34 | 1.34 | 1.34 | 1.34 |

| C2-C3 | 1.51 | 1.51 | 1.51 | 1.51 |

| C3-C4 | 1.53 | 1.53 | 1.53 | 1.53 |

| C4-C5 | 1.54 | 1.54 | 1.54 | 1.54 |

| C5-C6 | 1.54 | 1.54 | 1.54 | 1.54 |

| C6-C7 | 1.53 | 1.53 | 1.53 | 1.53 |

| C7-C8 | 1.51 | 1.51 | 1.51 | 1.51 |

| C8-C1 | 1.51 | 1.51 | 1.51 | 1.51 |

Data derived from B3LYP/6-31G(d,p) optimized geometries.

Table 3: Key Dihedral Angles of (Z)-Cyclooctene Conformers (Degrees)

| Dihedral Angle | Conformer A | Conformer B | Conformer C | Conformer D |

| C8-C1=C2-C3 | 0.1 | 0.2 | 0.1 | 0.2 |

| C1=C2-C3-C4 | -118.9 | -103.1 | -123.5 | -110.7 |

| C2-C3-C4-C5 | 70.3 | 48.9 | 75.1 | 60.2 |

| C3-C4-C5-C6 | -88.9 | -95.7 | -90.1 | -92.3 |

| C4-C5-C6-C7 | 89.1 | 95.5 | 90.3 | 92.1 |

| C5-C6-C7-C8 | -70.1 | -49.3 | -74.9 | -60.5 |

| C6-C7-C8-C1 | 119.2 | 103.5 | 123.8 | 110.9 |

| C7-C8-C1=C2 | -0.1 | -0.2 | -0.1 | -0.2 |

Data derived from B3LYP/6-31G(d,p) optimized geometries.

Computational Methodology

The conformational analysis of this compound relies on robust quantum mechanical methods to accurately describe the potential energy surface.

Geometry Optimization and Frequency Calculations

Initial geometry optimizations of the various this compound conformers are typically performed using Density Functional Theory (DFT), a computationally efficient method that provides a good balance between accuracy and cost. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), is a common choice for such calculations.[2]

Following optimization, frequency calculations are performed at the same level of theory to confirm that the located structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations are often carried out on the DFT-optimized geometries using higher levels of theory. These can include:

-

Larger Basis Sets: Using a more extensive basis set with DFT, such as 6-311++G(df,pd), can improve the description of the electronic structure.[2]

-

Coupled-Cluster Theory: The "gold standard" for single-point energy calculations is the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)). This method provides a highly accurate treatment of electron correlation.[2]

-

Composite Methods: Methods like the Gaussian-n (e.g., G2M) theories combine results from different levels of theory and basis sets to approximate a high-level calculation at a reduced computational cost.[2]

Caption: A generalized workflow for the computational determination of this compound conformer stabilities.

Interconversion Pathways and Transition States

The different conformers of (Z)-cyclooctene can interconvert through internal rotations around the C-C single bonds. These interconversions proceed through transition states, which represent energy maxima along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) analyses are used to confirm that the identified transition states connect the correct minima on the potential energy surface.

Caption: Schematic representation of the interconversion pathways between the major conformers of (Z)-cyclooctene.

Experimental Methods for Structural Determination

While computational methods provide a powerful means to explore the conformational landscape of this compound, experimental techniques are crucial for validating the theoretical predictions. The primary methods for determining the gas-phase structure of molecules are gas-phase electron diffraction (GED) and microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

GED is an experimental technique that provides information about the internuclear distances in a molecule in the gas phase. A beam of high-energy electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to determine the molecular geometry. For flexible molecules like this compound, the experimental data is often interpreted as an average over the populated conformations.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of gas-phase molecules. The rotational constants obtained from the spectrum are related to the moments of inertia of the molecule, which in turn depend on its three-dimensional structure. For a molecule with multiple conformers, the observed spectrum will be a superposition of the spectra of the individual conformers, weighted by their relative abundances.

To date, detailed experimental structural data specifically for the conformers of (Z)-cyclooctene in the gas phase are limited. However, studies on related molecules, such as cyclooctanone (B32682) and trans-cyclooctene, provide valuable benchmarks for the computational methods and highlight the experimental challenges associated with characterizing the structures of flexible eight-membered rings.

Conclusion and Implications for Drug Development

The conformational landscape of this compound is rich and complex, with multiple low-energy conformers accessible at room temperature. Quantum mechanical calculations have been instrumental in identifying these conformers, determining their relative stabilities, and characterizing their geometric properties. This detailed structural information is of significant value to researchers in drug development and other molecular sciences.

A thorough understanding of the conformational preferences of cyclic scaffolds like this compound can inform the design of molecules with specific three-dimensional shapes, which is critical for optimizing interactions with biological targets. Furthermore, the knowledge of the relative energies and interconversion barriers of different conformers can aid in predicting the dynamic behavior of these molecules in different environments. The computational methodologies outlined in this guide provide a robust framework for the conformational analysis of other flexible molecules, thereby facilitating the rational design of new and improved chemical entities.

References

Solubility of Cyclooctene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctene (B146475), a cyclic alkene with the chemical formula C₈H₁₄, is a valuable intermediate in organic synthesis and polymer chemistry. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its application in reaction chemistry, purification processes, and materials science. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its behavior in a range of common organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this guide presents a combination of qualitative solubility information, miscibility data, and detailed experimental protocols for determining solubility.

Core Principles of this compound Solubility

This compound is a nonpolar hydrocarbon.[1] Its solubility is primarily governed by the "like dissolves like" principle, which dictates that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. The eight-carbon ring structure of this compound contributes to its nonpolar character.

Qualitative and Quantitative Solubility Data

One specific quantitative data point found is for the silver nitrate (B79036) (AgNO₃) adduct of this compound, which is highly soluble in methanol (B129727) (at least 1 g/mL).[2] This indicates a strong interaction between the this compound-silver complex and the polar protic solvent.

The following table summarizes the expected solubility and miscibility of this compound in various organic solvents based on its nonpolar nature and available qualitative statements.

| Solvent Classification | Solvent | Expected Solubility/Miscibility | Rationale |

| Nonpolar Solvents | Hexane | Miscible | "Like dissolves like"; both are nonpolar hydrocarbons. |

| Toluene | Miscible | This compound is soluble in nonpolar aromatic solvents.[1] | |

| Benzene | Miscible | This compound is soluble in nonpolar aromatic solvents.[1] | |

| Diethyl Ether | Miscible | This compound is reported to be miscible with ether.[2] | |

| Dichloromethane (DCM) | Miscible | DCM is a versatile solvent capable of dissolving many nonpolar compounds. | |

| Chloroform (B151607) | Miscible | Similar to DCM, chloroform is a good solvent for nonpolar organic molecules. | |

| Polar Aprotic Solvents | Acetone | Miscible | The nonpolar carbon backbone of this compound allows for miscibility with less polar organic solvents. |

| Tetrahydrofuran (THF) | Miscible | As a cyclic ether, THF is expected to be miscible with this compound. | |

| Ethyl Acetate | Miscible | Expected to be a good solvent due to its moderate polarity. | |

| Polar Protic Solvents | Ethanol | Miscible | This compound is reported to be miscible with alcohol.[2] |

| Methanol | Miscible | This compound is reported to be miscible with alcohol.[2] | |

| Isopropanol | Miscible | Expected to be miscible, following the trend of other alcohols. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols can be employed.

Saturated Shake-Flask Method

This is a classical and reliable method for determining the equilibrium solubility of a liquid solute in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

In a sealed, thermostated vessel, add an excess amount of this compound (the solute) to a known volume of the desired organic solvent.

-

Agitate the mixture vigorously (e.g., using a magnetic stirrer or a shaker bath) to facilitate the dissolution of this compound and ensure the system reaches equilibrium. The time to reach equilibrium can vary and should be determined experimentally (typically 24-48 hours).

-

Maintain a constant temperature throughout the equilibration process using a water bath or incubator.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the two phases (if immiscible or partially miscible) or the saturated solution and any undissolved this compound to separate. For liquid-liquid systems, a separatory funnel can be used. For systems with an excess of the solute liquid, careful decantation or centrifugation can be employed.

-

-

Analysis of the Saturated Solvent Phase:

-

Carefully extract a known volume or mass of the saturated solvent phase, ensuring no undissolved this compound is transferred.

-

Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A highly effective method for quantifying volatile organic compounds. A calibration curve is prepared using standard solutions of this compound in the solvent.

-

High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds or when derivatization is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used by integrating the signals of this compound against a known internal standard.

-

Density or Refractive Index Measurements: For binary systems where these properties change significantly and predictably with composition, a calibration curve can be constructed.

-

-

-

Calculation of Solubility:

-

From the determined concentration and the volume/mass of the analyzed aliquot, calculate the solubility in the desired units (e.g., g/100 mL, mol/L, weight %).

-

Visual Titration Method for Miscibility

This method is used to determine the miscibility limits of two liquids.

Methodology:

-

Titration Setup:

-

Place a known volume of one liquid (e.g., the solvent) in a clear, sealed vessel with agitation.

-

Use a burette to slowly add the second liquid (e.g., this compound) to the first.

-

-

Observation:

-

After each addition, vigorously mix the contents and observe the solution for any signs of turbidity or the formation of a second phase.

-

The point at which the solution becomes cloudy or separates into two layers is the saturation point.

-

-

Determination of Miscibility:

-

Record the volume of the titrant added to reach the saturation point.

-

The experiment can be repeated by titrating the first liquid into the second to determine the full miscibility gap.

-

If no phase separation is observed even after adding a large proportion of the second liquid, the two liquids are considered miscible in all proportions.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Conclusion

This compound's nonpolar nature dictates its solubility profile, rendering it highly soluble in or miscible with a wide range of nonpolar and moderately polar organic solvents, while being insoluble in water. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The lack of extensive quantitative solubility data in the public domain highlights an area for future research that would be of significant value to the scientific and industrial communities that utilize this versatile cycloalkene.

References

A Technical Guide to the Commercial Availability and Purity of Cyclooctene Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, purity, purification, and analysis of cyclooctene (B146475) reagents. This compound, particularly its strained trans-isomer, is a critical reagent in bioorthogonal chemistry, finding extensive application in drug development, molecular imaging, and chemical biology. This guide is intended to be a valuable resource for researchers utilizing this compound in their work, offering practical information on sourcing, handling, and quality control.

Commercial Availability and Purity of cis-Cyclooctene

cis-Cyclooctene is the most common and stable isomer of this compound and is readily available from a variety of chemical suppliers. The purity of commercially available cis-cyclooctene typically ranges from 95% to over 99.5%. The most common analytical technique for determining purity by suppliers is gas chromatography (GC). It is often supplied with stabilizers to prevent oxidation and peroxide formation.

Below is a summary of representative commercial suppliers and their stated purities for cis-cyclooctene. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | Product Name | Stated Purity | Analytical Method |

| Sigma-Aldrich | This compound, analytical standard | ≥99.5% | GC |

| Thermo Scientific Chemicals | cis-Cyclooctene, 95%, stabilized | ≥94% | GC[1] |

| Santa Cruz Biotechnology | This compound | >95% | Not specified[2] |

| Tokyo Chemical Industry (TCI) | This compound | >95.0% | GC[3] |

| Aladdin Scientific | cis-Cyclooctene, 95%, stabilized | 95% | Not specified |

| Shaanxi Dideu Medichem Co. Ltd | This compound | 99.00% | Not specified |

| Henan Fengda Chemical Co., Ltd | This compound | 99% | Not specified |

Common Impurities in Commercial this compound

While suppliers provide reagents of varying purity, it is crucial to be aware of potential impurities that may be present. These can arise from the synthesis process or degradation over time. Common impurities in commercial this compound may include:

-

Cyclooctane: The saturated analog, which can be difficult to separate due to a similar boiling point.

-

Cyclooctadienes: Di-unsaturated eight-membered rings that may be present as byproducts from the synthesis.

-

Peroxides: cis-Cyclooctene can form peroxides upon exposure to air and light.[4] These are hazardous and can interfere with reactions.

-

Water: Moisture can be present in the reagent.

-

Solvent Residues: Residual solvents from the purification process may be present.

-

trans-Cyclooctene (B1233481): While less common in standard cis-cyclooctene reagents, trace amounts of the trans-isomer may be present.

Experimental Protocols

Purification of cis-Cyclooctene

For applications requiring very high purity, further purification of commercial this compound may be necessary.

Fractional distillation is an effective method for removing impurities with different boiling points.

-

Apparatus: A fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or spinning band column).

-

Procedure:

-

Add the commercial cis-cyclooctene to the distillation flask along with a few boiling chips.

-

Heat the flask gently in a heating mantle.

-

Collect the fraction that distills at the boiling point of cis-cyclooctene (145-146 °C at atmospheric pressure).

-

It is advisable to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Peroxides can be removed using a chemical wash or by passing the this compound through a column of activated alumina.

-

Method 1: Ferrous Sulfate (B86663) Wash

-

Prepare a concentrated solution of ferrous sulfate (60 g of FeSO₄·7H₂O in 100 mL of deoxygenated water, with 6 mL of concentrated sulfuric acid).

-

In a separatory funnel, wash the this compound with the ferrous sulfate solution. Shake gently to avoid emulsions.

-

Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the this compound over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter to remove the drying agent.

-

-

Method 2: Alumina Column Chromatography

-

Pack a chromatography column with activated alumina.

-

Pass the this compound through the column. The peroxides will be adsorbed onto the alumina.

-

Collect the purified this compound.

-

Purity Determination

Accurate determination of purity is essential for quantitative studies and for ensuring the reproducibility of experiments.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

-

Sample Preparation:

-

Dilute the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.[5]

-

-

GC-MS Parameters (Example):

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for hydrocarbon analysis.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-350.

-

-

Data Analysis:

-